N-2-biphenylyl-3-(2-furyl)acrylamide
Overview
Description
N-2-biphenylyl-3-(2-furyl)acrylamide, commonly known as BPFA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of BPFA is not fully understood. However, it has been proposed that BPFA exerts its therapeutic effects by inhibiting the Akt signaling pathway. Akt is a protein kinase that plays a critical role in cell survival and proliferation. Inhibition of Akt leads to the induction of apoptosis in cancer cells. BPFA has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
BPFA has been shown to have various biochemical and physiological effects. In preclinical studies, BPFA has been found to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress in the brain. BPFA has also been shown to inhibit the growth and proliferation of cancer cells by downregulating the expression of cyclin D1 and upregulating the expression of p21.
Advantages and Limitations for Lab Experiments
BPFA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. BPFA has also been extensively studied for its potential therapeutic applications in various diseases, making it an attractive candidate for further research. However, there are also some limitations to using BPFA in lab experiments. The compound is highly reactive and can undergo degradation over time, making it challenging to store and handle. In addition, the synthesis of BPFA is a complex process that requires expertise in organic chemistry.
Future Directions
There are several future directions for research on BPFA. One potential area of research is the development of BPFA analogs with improved pharmacological properties. Another area of research is the evaluation of BPFA in clinical trials as an anticancer agent. Further studies are also needed to elucidate the mechanism of action of BPFA and its potential therapeutic applications in other diseases, such as neurological disorders. Overall, BPFA is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.
Synthesis Methods
BPFA is synthesized through a multi-step reaction process that involves the condensation of 2-furylamine and 2-biphenylcarboxaldehyde followed by the addition of acryloyl chloride. The final product is obtained through recrystallization and purification. The synthesis of BPFA is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
BPFA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies as an anticancer agent. BPFA has been shown to induce apoptosis in cancer cells by inhibiting the Akt signaling pathway. It has also been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, BPFA has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-phenylphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c21-19(13-12-16-9-6-14-22-16)20-18-11-5-4-10-17(18)15-7-2-1-3-8-15/h1-14H,(H,20,21)/b13-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYONKWWVQLRBI-OUKQBFOZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C=CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358167 | |
Record name | STK223138 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6081-90-9 | |
Record name | STK223138 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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